5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C5H2N4O3S |
|---|---|
Molecular Weight |
198.16 g/mol |
IUPAC Name |
5-(thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H2N4O3S/c10-5(11)3-6-4(12-8-3)2-1-13-9-7-2/h1H,(H,10,11) |
InChI Key |
DRYLMTDTPKKWSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves a multi-step process centered on:
- Formation of amidoximes from nitriles,
- Coupling of amidoximes with carboxylic acids or their derivatives,
- Cyclodehydration to form the 1,2,4-oxadiazole ring,
- Introduction or preservation of the 1,2,3-thiadiazole substituent.
This approach is supported by the well-established chemistry of 1,2,4-oxadiazoles, where amidoximes and carboxylic acids serve as primary building blocks for ring closure under mild to moderate conditions.
Preparation of Amidoxime Intermediate
The amidoxime intermediate is generated in situ by reacting the corresponding nitrile with hydroxylamine hydrochloride in the presence of a mild base such as triethylamine (TEA) in ethanol. This reaction proceeds efficiently at room temperature for 6 hours followed by heating at 70 °C for 16 hours to ensure complete conversion.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Amidoxime formation | Nitrile, NH2OH·HCl (1.5 equiv), TEA (2 equiv), ethanol, RT 6 h, then 70 °C 16 h | Full conversion to amidoxime |
This method avoids harsh conditions and allows good solubility and mixing, facilitating scale-up and parallel synthesis.
Coupling with Carboxylic Acid Derivative
The amidoxime is then coupled with the appropriate carboxylic acid (bearing the 1,2,3-thiadiazol-4-yl substituent) using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and additives like hydroxyazabenzotriazole (HOAt) in dimethylformamide (DMF) at room temperature for 24 hours.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Amidoxime acylation | Amidoxime, carboxylic acid, EDC (1.5 equiv), HOAt (1 equiv), DMF, RT, 24 h | Formation of O-acylamidoxime intermediate |
This step is critical for activating the carboxylic acid and facilitating subsequent cyclodehydration.
Cyclodehydration to Form 1,2,4-Oxadiazole
Cyclodehydration of the O-acylamidoxime intermediate occurs by heating at 100 °C for 3 hours in the presence of triethylamine. This step induces ring closure, forming the 1,2,4-oxadiazole core with the 1,2,3-thiadiazol-4-yl substituent intact.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Cyclodehydration | O-acylamidoxime, TEA (1 equiv), 100 °C, 3 h | Formation of this compound |
The reaction is compatible with one-pot synthesis, simplifying the process and improving efficiency.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The amidoxime formation and subsequent acylation steps proceed efficiently under mild conditions without requiring inert atmosphere or strict temperature control, facilitating scalability and parallel synthesis.
- Triethylamine is a preferred base due to its solubility and mildness, which supports both amidoxime formation and cyclodehydration.
- Carbodiimide coupling agents like EDC combined with HOAt improve the acylation efficiency and product purity.
- One-pot procedures integrating amidoxime formation, acylation, and cyclodehydration reduce purification steps and overall reaction time.
- Alternative methods involving harsh reagents or conditions (e.g., superacids, phosphorus oxychloride) may offer higher yields but limit substrate scope and require careful handling.
Chemical Reactions Analysis
Types of Reactions
5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Selected 1,2,4-Oxadiazole-3-carboxylic Acid Derivatives
*Compound from : 5-((4-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid.
Key Observations:
- Heterocyclic Substituents : Pyrazole and thiadiazole moieties (e.g., ) introduce nitrogen-rich environments, favoring hydrogen bonding in drug-receptor interactions.
- Bulk and Lipophilicity : Bulky substituents like trimethylfuran () may reduce solubility but improve membrane permeability.
Comparative Analysis of Heterocyclic Systems
Table 2: Thiadiazole vs. Oxadiazole Derivatives
- Thiadiazole vs. Oxadiazole : Thiadiazoles () contain sulfur, which may confer greater stability and redox activity compared to oxygen-containing oxadiazoles.
Biological Activity
5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound characterized by its unique heterocyclic structure, which combines both thiadiazole and oxadiazole moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H4N4O3S. The presence of both nitrogen and sulfur in its structure contributes to its biological activity. The compound's structural characteristics allow it to interact with various biological targets effectively.
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazoles and thiadiazoles exhibit significant antimicrobial properties. A study by Kumar et al. (2022) highlighted that compounds with the oxadiazole scaffold showed potent activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| This compound | MIC: 32 µg/mL | MIC: 16 µg/mL |
| Control (Ampicillin) | MIC: 8 µg/mL | MIC: 4 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in several studies. A notable investigation indicated that the compound significantly reduced edema in animal models when administered intraperitoneally. The anti-inflammatory effect was comparable to standard NSAIDs such as aspirin and ibuprofen.
| Treatment | Edema Reduction (%) |
|---|---|
| This compound (100 mg/kg) | 67% |
| Aspirin (100 mg/kg) | 68% |
| Ibuprofen (100 mg/kg) | 73% |
Anticancer Activity
The anticancer properties of this compound have been explored against various cancer cell lines. Studies show that this compound exhibits selective cytotoxicity towards prostate cancer cells (PC3 and DU145) and breast cancer cells (MCF7). The mechanism is thought to involve apoptosis induction through mitochondrial pathways.
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 15 |
| DU145 | 20 |
| MCF7 | 25 |
Case Studies
A case study involving the synthesis of various derivatives of the compound revealed that modifications at the C5 position significantly influence biological activity. For instance:
- Modification with Alkyl Groups : Adding longer alkyl chains at the C5 position enhanced anti-inflammatory activity due to increased lipophilicity.
- Substitution with Aromatic Rings : Aromatic substitutions were found to improve anticancer potency by facilitating better interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
